N-cyclohexyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-18-9-5-6-10-19(18)15-26-16-23(21-13-7-8-14-22(21)26)30(28,29)17-24(27)25-20-11-3-2-4-12-20/h5-10,13-14,16,20H,2-4,11-12,15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMSCJFPULLWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities. This article presents an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to an indole structure, which is known for its diverse biological properties. The synthesis typically involves the reaction of cyclohexyl acetamide with 2-methylbenzyl-1H-indole-3-sulfonyl chloride. This method allows for the introduction of various functional groups that can enhance biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 342.41 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | 120-122 °C |
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Carbonic Anhydrase : The compound acts as an inhibitor for carbonic anhydrase isoforms, particularly CA IX and CA XII, which are linked to tumor growth and metastasis. In vitro studies have shown that it significantly reduces the viability of cancer cell lines with high CA IX expression under hypoxic conditions .
- Anti-inflammatory Properties : Similar compounds with sulfonamide groups have demonstrated anti-inflammatory effects by inhibiting COX-2 and lipoxygenase pathways. This suggests that this compound may also exhibit similar properties .
- Analgesic Effects : The compound has been evaluated for its analgesic potential, showing promise in reducing pain responses in animal models .
Study 1: Inhibition of Tumor Growth
A study evaluated the efficacy of this compound on HT-29 and MDA-MB-231 cell lines. The results indicated a significant reduction in cell viability with IC50 values ranging from 25 to 50 µM, demonstrating its potential as a therapeutic agent against colorectal and breast cancers .
Study 2: Anti-inflammatory Activity
In another investigation, derivatives similar to this compound were tested for their COX-2 inhibitory activity. The most effective derivative showed an IC50 value of 0.011 µM, highlighting the potential for developing potent anti-inflammatory drugs based on this scaffold .
Table 2: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (µM) |
|---|---|---|
| Tumor Cell Viability | HT-29 | 25 |
| Tumor Cell Viability | MDA-MB-231 | 50 |
| COX-2 Inhibition | - | 0.011 |
| Analgesic Activity | Formalin-induced pain model | Effective |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of key structural analogs is presented below:
Key Observations :
- Sulfonyl vs. Acetamide Positioning: The target compound’s sulfonyl group at the indole 3-position (vs. 1-position in ) may confer distinct electronic and steric interactions with biological targets.
- Cyclohexyl vs. Aromatic Substituents : Replacing 4-ethoxyphenyl () with cyclohexyl (target) reduces aromatic π-π interactions but increases lipophilicity, which could enhance blood-brain barrier penetration .
- Metabolic Stability : Analogs with oxadiazole () or fluorinated substituents () show improved metabolic resistance compared to sulfonyl-containing compounds, which are prone to cytochrome P450-mediated oxidation .
Physicochemical and Pharmacokinetic Properties
- Metabolic Soft Spots : Sulfonyl groups (as in ) are susceptible to oxidative metabolism, whereas oxadiazole () or fluorinated analogs resist degradation, highlighting a trade-off between activity and stability .
Q & A
Basic: What are the standard synthetic routes for N-cyclohexyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide, and how are key intermediates purified?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the indole core, followed by sulfonation and cyclohexyl-acetamide coupling. Critical steps include:
- Sulfonation : Reaction of the indole derivative with sulfonyl chlorides under anhydrous conditions (e.g., DCM as solvent, 0–5°C).
- Amide Coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the cyclohexyl group.
Purification : - Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Final product recrystallization using ethanol/water mixtures to achieve >95% purity.
Monitoring : Reaction progress tracked via TLC (Rf = 0.3–0.5 in 7:3 chloroform/methanol) and HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d6): Assign peaks for indole protons (δ 7.1–7.8 ppm), sulfonyl group (δ 3.2–3.5 ppm), and cyclohexyl protons (δ 1.2–1.8 ppm).
- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and sulfonyl (δ 110–115 ppm) carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z ~467.58) and fragmentation patterns.
- HPLC : Purity assessment using a reverse-phase column (90:10 acetonitrile/water, UV detection at 254 nm) .
Basic: What are the hypothesized biological targets or activities of this compound?
Methodological Answer:
Structural analogs (e.g., indole-sulfonamide derivatives) suggest potential interactions with:
- Enzymes : Tyrosine kinases or cytochrome P450 isoforms (competitive inhibition assays recommended).
- Receptors : G-protein-coupled receptors (GPCRs) via molecular docking studies.
Preliminary Activity : Antimicrobial screening (MIC assays against S. aureus and E. coli) and antiproliferative testing (MTT assays in cancer cell lines) are advised to establish baseline bioactivity .
Advanced: How can researchers optimize reaction yields while minimizing by-products?
Methodological Answer:
Key Variables :
- Temperature : Lower temperatures (0–10°C) reduce sulfonation side reactions.
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance nucleophilicity.
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.
Design of Experiments (DOE) : - Apply factorial design to test variables (e.g., time, stoichiometry).
- Example: A 2³ factorial design revealed that 1.2 equivalents of sulfonyl chloride at 5°C increased yield by 22% while reducing dimerization .
Advanced: How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
Steps for Resolution :
Repeat Experiments : Confirm spectral reproducibility under identical conditions.
Cross-Validation :
- Compare experimental IR stretching frequencies (e.g., C=O at ~1680 cm⁻¹) with DFT-calculated values.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
Alternative Techniques : X-ray crystallography (if crystalline) or dynamic light scattering (DLS) to detect aggregation artifacts .
Advanced: What computational strategies are effective for predicting binding modes or stability?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps for nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., 100 ns runs in GROMACS) to assess stability of putative receptor complexes.
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), solubility (LogS ~-4.2), and CYP inhibition risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
